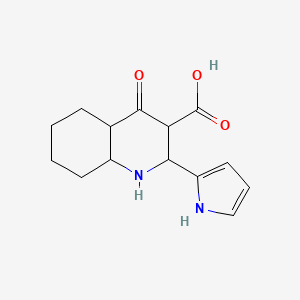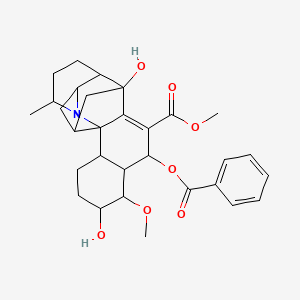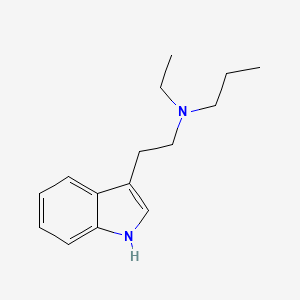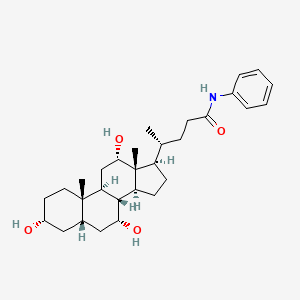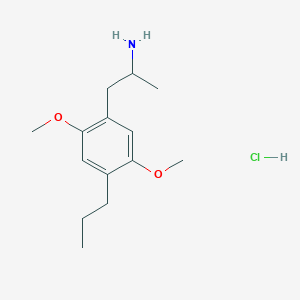
1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
描述
It was first synthesized by Alexander Shulgin and described in his book “Phenethylamines I Have Known And Loved” (PiHKAL) . This compound is known for its hallucinogenic properties and is primarily used in research settings.
准备方法
合成路线和反应条件: DOPR (盐酸盐) 的合成涉及多个步骤:
起始原料: 合成以 2,5-二甲氧基苯甲醛为起始原料。
中间体的形成: 苯甲醛与丙基溴化镁进行格氏反应,生成 2,5-二甲氧基-4-丙基苯甲醇。
氧化: 苯甲醇然后被氧化成 2,5-二甲氧基-4-丙基苯甲醛。
还原胺化: 苯甲醛与甲胺进行还原胺化,生成 2,5-二甲氧基-4-丙基苯丙胺。
盐酸盐的形成: 最后,游离碱通过用盐酸处理转化为其盐酸盐.
工业生产方法: 虽然上述方法适用于实验室规模的合成,但工业生产将需要针对大规模操作进行优化,包括使用连续流反应器和更有效的纯化技术。
反应类型:
氧化: DOPR (盐酸盐) 可以发生氧化反应,特别是在甲氧基上,导致形成醌类。
还原: 该化合物可以还原成相应的胺。
取代: 芳香环可以发生亲电取代反应,例如硝化或卤化。
常见试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 氢化铝锂或硼氢化钠是常见的还原剂。
取代: 硝化可以使用硝酸和硫酸的混合物来实现,而卤化可以在路易斯酸催化剂的存在下使用溴或氯等卤素来进行。
主要产物:
氧化: 醌类和其他氧化衍生物。
还原: 相应的胺类。
取代: DOPR (盐酸盐) 的硝基或卤代衍生物。
科学研究应用
DOPR (盐酸盐) 在科学研究中有多种应用:
生物学: 研究其对神经递质系统的影响,特别是血清素受体。
医学: 研究其在治疗某些精神疾病方面的潜在治疗作用,尽管由于其致幻特性,其使用受到限制。
工业: 用于法医毒理学中识别和定量精神活性物质.
作用机制
DOPR (盐酸盐) 主要通过激活血清素受体,特别是 5-HT2A 受体来发挥作用。这种激活导致神经传递发生改变,并产生典型的致幻作用。 该化合物还与其他神经递质系统相互作用,包括多巴胺和去甲肾上腺素,从而对其整体精神活性特征做出贡献 .
类似化合物:
2,5-二甲氧基-4-甲基苯丙胺 (DOM): 另一种具有类似致幻特性的精神活性苯丙胺。
2,5-二甲氧基-4-乙基苯丙胺 (DOET): 具有相似的结构和精神活性作用。
2,5-二甲氧基-4-溴苯丙胺 (DOB): 以其强烈的致幻作用而闻名。
DOPR (盐酸盐) 的独特性: DOPR (盐酸盐) 的独特性在于其在芳香环的 4 位具有特定的丙基取代基,这会影响其药理学特征和效力。 与其他类似化合物相比,DOPR (盐酸盐) 在各种血清素受体亚型上的结合亲和力和效力可能不同,从而导致不同的精神活性作用 .
相似化合物的比较
2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic amphetamine with similar hallucinogenic properties.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Shares structural similarities and psychoactive effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects.
Uniqueness of DOPR (hydrochloride): DOPR (hydrochloride) is unique due to its specific propyl substitution at the 4-position of the aromatic ring, which influences its pharmacological profile and potency. Compared to other similar compounds, DOPR (hydrochloride) may exhibit different binding affinities and efficacies at various serotonin receptor subtypes, leading to distinct psychoactive effects .
属性
IUPAC Name |
1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3;/h8-10H,5-7,15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDRDMJFFBLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-55-8 | |
| Record name | DOPR hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBS6G7KBL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)
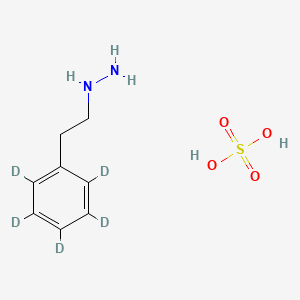
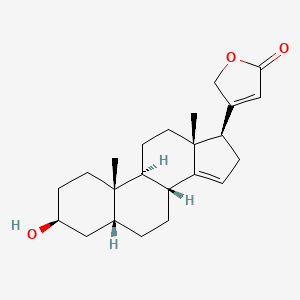
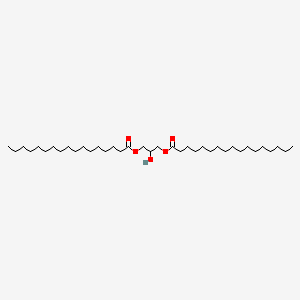
![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)
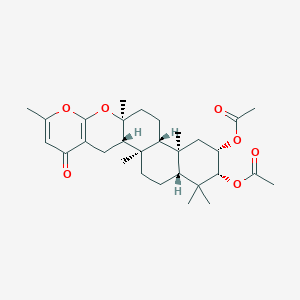
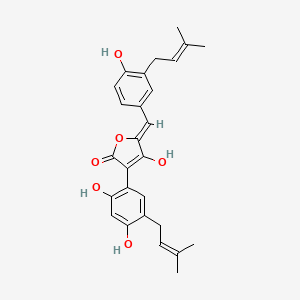
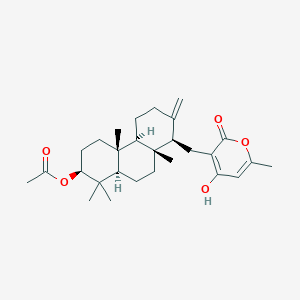
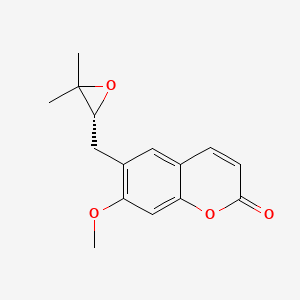
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)
